4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine
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Overview
Description
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a dihydropyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Dihydropyrrole Group: The dihydropyrrole group can be introduced via a cyclization reaction involving a suitable diene and a nitrogen source.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine and dihydropyrrole rings.
Reduction: Reduced forms of the pyridine and morpholine rings.
Substitution: Halogenated derivatives of the pyridine and morpholine rings.
Scientific Research Applications
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Shares the pyridine and dihydropyrrole rings but lacks the morpholine ring.
Morpholine derivatives: Compounds with a morpholine ring attached to different aromatic or heterocyclic systems.
Uniqueness
4-(5-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl)morpholine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-[5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridin-2-yl]morpholine |
InChI |
InChI=1S/C14H19N3O/c1-11-9-12(13-3-2-4-15-13)10-16-14(11)17-5-7-18-8-6-17/h9-10H,2-8H2,1H3 |
InChI Key |
IFZBLOQDTGDRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3=NCCC3 |
Origin of Product |
United States |
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